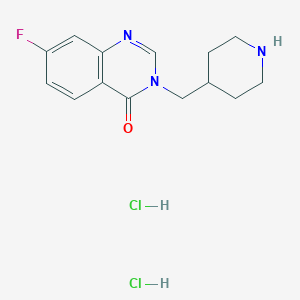

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

7-Fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride is a chemical compound that is widely used in scientific research. This compound has gained significant attention due to its potential application in the field of medicinal chemistry.

Wissenschaftliche Forschungsanwendungen

Antitubercular Applications

The 2,4-diaminoquinazoline class, related to the compound of interest, has been explored for its potential as a lead candidate in tuberculosis drug discovery. Systematic evaluations have identified key structural elements contributing to Mycobacterium tuberculosis inhibition, demonstrating that modifications at certain positions of the quinazoline core can influence antimycobacterial activity. This class of compounds has shown promise in both in vitro and in vivo models, presenting a pathway for developing novel antitubercular agents with bactericidal activity against replicating and non-replicating M. tuberculosis strains (Odingo et al., 2014).

Antibacterial and Antifungal Activities

Quinazoline derivatives, including those with modifications similar to the compound , have been synthesized and assessed for their antibacterial and antifungal properties. Research has identified certain derivatives with promising activity against a range of Gram-positive and Gram-negative bacteria, as well as fungal species. These studies contribute to the understanding of the structure-activity relationships within this class of compounds, potentially guiding the development of new antibiotics and antifungals (Kale & Durgade, 2017).

Pharmacokinetics and Metabolism

The pharmacokinetics and metabolism of related quinazoline derivatives have been explored, providing insights into their distribution, metabolism, and excretion in animal models. These studies are crucial for understanding the behavior of these compounds in biological systems, informing dosage regimens and therapeutic windows for potential clinical applications. Such research lays the groundwork for the clinical development of quinazoline-based therapeutics, highlighting their extensive tissue distribution and metabolic profiles (Gustafson et al., 2006).

Wirkmechanismus

Target of Action

Similar quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . The targets in this case are likely proteins involved in the quorum sensing system of Pseudomonas aeruginosa .

Mode of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . They likely interact with proteins involved in the quorum sensing system of the bacteria, leading to the inhibition of biofilm formation .

Biochemical Pathways

Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may affect the quorum sensing system of the bacteria, which regulates biofilm formation . Downstream effects could include decreased bacterial adhesion and reduced production of exopolysaccharides, which are major components of the biofilm matrix .

Result of Action

Related quinazolinone derivatives have been found to inhibit biofilm formation in pseudomonas aeruginosa . This suggests that the compound may decrease bacterial adhesion and reduce the production of exopolysaccharides, leading to the disruption of biofilm formation .

Eigenschaften

IUPAC Name |

7-fluoro-3-(piperidin-4-ylmethyl)quinazolin-4-one;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16FN3O.2ClH/c15-11-1-2-12-13(7-11)17-9-18(14(12)19)8-10-3-5-16-6-4-10;;/h1-2,7,9-10,16H,3-6,8H2;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYOODSUIURVUOV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CN2C=NC3=C(C2=O)C=CC(=C3)F.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Cl2FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 145869118 | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(5E)-5-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B2754977.png)

![N-[4-(3-Methoxypiperidin-1-YL)phenyl]-3-(2,3,4-trimethoxyphenyl)propanamide](/img/structure/B2754979.png)

![ethyl 2-{2-[(2-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazol-1-yl}acetate](/img/structure/B2754980.png)

![N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B2754984.png)